Enantiomer‑Dependent Anti‑HIV‑1 Activity in trans‑Hydroxycyclopentyl Carboxamide Series
In a cell‑based anti‑HIV‑1 assay (MAGI cells), the (S,S)‑enantiomer of a trans‑hydroxycyclopentyl carboxamide exhibited an EC₅₀ of 25.1 nM, whereas the (R,R)‑enantiomer showed an EC₅₀ of 42.2 nM—a 1.7‑fold potency difference. The EC₉₀ values diverged even more (415 nM vs 871 nM; 2.1‑fold), and the cytotoxic concentration (CC₅₀) was 3.4‑fold higher for the (R,R)‑isomer [1]. This demonstrates that the spatial orientation of the hydroxycyclopentyl ring directly governs both antiviral potency and selectivity.
| Evidence Dimension | Anti‑HIV‑1 EC₅₀, EC₉₀, CC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ 25.1 ± 3.9 nM (S,S‑enantiomer of analogous trans‑hydroxycyclopentyl carboxamide) [1] |
| Comparator Or Baseline | EC₅₀ 42.2 ± 1.3 nM (R,R‑enantiomer); EC₉₀ 415 nM vs 871 nM; CC₅₀ 40.4 µM vs 137 µM [1] |
| Quantified Difference | 1.7‑fold (EC₅₀), 2.1‑fold (EC₉₀), 3.4‑fold (CC₅₀) |
| Conditions | MAGI cell‑based HIV‑1 replication assay; compounds tested as single concentration‑response series; data are mean ± SD of triplicate determinations [1]. |
Why This Matters
Even a subtle change in ring stereochemistry translates into a >2‑fold shift in antiviral potency, underscoring the need to procure the exact (1R,2R) isomer for reproducible inhibitor studies.
- [1] Okello M, Mishra S, Nishonov M, Nair V. Notable difference in anti‑HIV activity of integrase inhibitors as a consequence of geometric and enantiomeric configurations. Bioorg. Med. Chem. Lett. 2013;23(14):4112-4116 (Table 1). doi:10.1016/j.bmcl.2013.05.050. View Source
